molecular formula C5H10ClN B1410523 Spiro[2.2]pentan-1-amine hydrochloride CAS No. 17202-70-9

Spiro[2.2]pentan-1-amine hydrochloride

Cat. No.: B1410523
CAS No.: 17202-70-9
M. Wt: 119.59 g/mol
InChI Key: VUEUEPAPLHVPSK-UHFFFAOYSA-N
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Description

Historical Development and Nomenclature

The spiro[2.2]pentane scaffold, the parent hydrocarbon of this compound, was first synthesized in 1887 by Gustavson through zinc-mediated dehalogenation of 2,2-bis(bromomethyl)-1,3-dibromopropane. However, structural confirmation as a spiro system required decades of advances in stereochemical analysis. The term "spiro" originates from the Latin spīra (meaning "coil" or "twist"), reflecting the compound’s non-planar geometry.

This compound (CAS: 17202-70-9) emerged as a derivative in the late 20th century, with its IUPAC name derived systematically:

  • Parent structure : Spiro[2.2]pentane (two cyclopropane rings sharing one carbon)
  • Substituents : An amine group (-NH$$_2$$) at position 1 and a hydrochloride salt.

Early syntheses relied on cyclopropanation strategies, such as the Simmons-Smith reaction using allenamides, which enabled direct access to the spiro framework. The hydrochloride salt form improves stability and solubility for practical applications.

Position in Spiroalkane Chemistry

This compound belongs to the broader class of spiro compounds , defined by two rings sharing a single atom (the spiro center). Key comparisons with related systems include:

Feature Spiro[2.2]pentane Derivatives Other Spiro Systems (e.g., Spiro[3.4]octane)
Ring Sizes Two cyclopropane rings Mixed ring sizes (e.g., cyclopropane + cyclobutane)
Steric Strain High (cyclopropane angular strain) Moderate to low depending on ring sizes
Synthetic Accessibility Challenging due to strain More accessible via ring-expansion methods

This compound’s minimalistic structure makes it a model system for studying stereoelectronic effects in small-ring spiroalkanes.

Significance in Chemical Research

The compound’s rigid geometry has enabled diverse applications:

  • Conformational restriction : The spiro[2.2]pentane core locks substituents in defined orientations, aiding the design of enzyme inhibitors and receptor ligands.
  • Chiral building blocks : Enantiomeric forms (R and S) are accessible via asymmetric synthesis, as demonstrated by resolved structures in PubChem.
  • Pharmacophore integration : Derivatives have been explored as constrained analogs of neurotransmitters like glutamic acid.

Recent advances in stereoselective synthesis, such as carbometalation of cyclopropenes, have expanded access to polysubstituted variants.

Structural Classification and Molecular Taxonomy

The compound’s architecture can be dissected as follows:

Core Framework :

  • Spiro[2.2]pentane : Two cyclopropane rings fused at a central carbon.
  • Substituents :
    • Primary amine (-NH$$_2$$) at position 1.
    • Hydrochloride counterion for charge neutralization.

Molecular Descriptors :

Property Value Source
Molecular Formula $$ \text{C}5\text{H}{10}\text{ClN} $$
XLogP3 0.1 (hydrophilic)
Hydrogen Bond Donors 2 (amine and HCl)
Rotatable Bonds 0 (rigid spiro system)

Stereochemical Considerations :
The spiro center and amine group create two chiral enantiomers:

  • (R)-Spiro[2.2]pentan-1-amine hydrochloride (CAS: 249563-64-2)
  • (S)-Spiro[2.2]pentan-1-amine hydrochloride (CAS: 249563-59-5)

X-ray crystallography and NMR studies confirm the distorted tetrahedral geometry at the spiro carbon, with bond angles deviating from ideal tetrahedral values due to cyclopropane ring strain.

Properties

IUPAC Name

spiro[2.2]pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c6-4-3-5(4)1-2-5;/h4H,1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUEPAPLHVPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17202-70-9
Record name Spiro[2.2]pentan-1-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17202-70-9
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Record name spiro[2.2]pentan-1-amine hydrochloride
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Preparation Methods

Overview

The most prominent and efficient method for synthesizing Spiro[2.2]pentan-1-amine derivatives, including hydrochloride salts, involves the Simmons–Smith cyclopropanation of allenamides. This approach is notable for its high efficiency, versatility, and potential for stereoselectivity control.

Reaction Pathway

  • Starting from allenamides , cyclopropanation is achieved using diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) or diethylzinc (Et₂Zn) as the carbenoid source.
  • The cyclopropanation occurs at the terminal alkene of the allenamide, leading to the formation of a cyclopropane ring fused to the amide backbone, which can then be transformed into the amine hydrochloride salt.

Typical Procedure

  • Dissolve allenamide in anhydrous solvent (e.g., dichloromethane).
  • Add diiodomethane and zinc-copper couple under inert atmosphere.
  • Stir at controlled temperature (often 0°C to room temperature).
  • Workup involves aqueous extraction, purification, and subsequent conversion to the hydrochloride salt via treatment with hydrochloric acid.

Research Findings

  • The reaction exhibits low diastereoselectivity with unsubstituted allenamides but remains overall efficient and general.
  • α-Substituted allenamides improve diastereoselectivity due to conformational effects, enabling stereocontrolled synthesis of the spiro compound.
  • Both mono- and bis-cyclopropanation products are possible, depending on reaction conditions and substrate structure.

Data Table: Typical Conditions for Cyclopropanation

Parameter Typical Values
Starting Material Allenamides (various substituted)
Reagents Diiodomethane (CH₂I₂), Zinc-Copper or Diethylzinc
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Reaction Time 2–24 hours
Yield 60–85% (depending on substrate and conditions)

Alternative Synthetic Routes

Reductive Amination

While less common, some routes involve initial formation of a cyclopropane intermediate followed by reductive amination to introduce the amino group, which upon salt formation yields the hydrochloride.

Multi-step Synthesis from Cyclopentane Derivatives

Other approaches include multi-step transformations starting from cyclopentane derivatives, involving functional group interconversions and amino group introduction, though these are less direct and less efficient than cyclopropanation methods.

Summary of Research Findings

Aspect Findings
Efficiency High, with yields often exceeding 70%
Diastereoselectivity Low with unsubstituted allenamides; improved with α-substitution for stereocontrol
Product Types Mono- and bis-cyclopropanation products, leading to diverse amido-spiro systems
Biological Relevance The synthesized compounds are of interest for their biological activity and chemical properties

Chemical Reactions Analysis

Types of Reactions

Spiro[2.2]pentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, secondary and tertiary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

Spiro[2.2]pentan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its unique spirocyclic structure allows for the creation of complex molecules with diverse functional groups. Recent studies have highlighted its utility in synthesizing various spirocyclic compounds that exhibit promising biological activities.

Table 1: Synthetic Applications of this compound

Application AreaDescription
Medicinal ChemistryUsed to develop novel pharmaceuticals targeting various diseases
Organic SynthesisActs as a precursor for synthesizing complex organic molecules
Chiral AuxiliaryUtilized in asymmetric synthesis to introduce chirality

Biological Activities

Research indicates that this compound and its derivatives possess various biological activities, including antibacterial and anticancer properties. For instance, studies have shown that certain spirocyclic compounds derived from spiro[2.2]pentan-1-amine exhibit significant inhibitory effects against specific bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a series of spiro[2.2]pentan derivatives against breast cancer cell lines. The results demonstrated that specific derivatives displayed cytotoxicity comparable to established chemotherapeutic agents, indicating their potential as lead compounds for further development .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have enhanced the accessibility of this compound derivatives. Techniques such as chiral auxiliary-mediated reactions and novel coupling strategies have been developed to improve yields and selectivity.

Table 2: Recent Synthetic Strategies

StrategyDescription
Chiral Auxiliary-Mediated SynthesisUtilizes chiral auxiliaries to achieve high enantioselectivity
Microwave-Assisted SynthesisAccelerates reaction times and improves yields
One-Pot ReactionsStreamlines synthesis by combining multiple steps into one reaction

Mechanism of Action

The mechanism of action of Spiro[2.2]pentan-1-amine hydrochloride involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their structure and function. These interactions can modulate biological pathways and processes, making the compound of interest for drug development and other applications .

Comparison with Similar Compounds

Structural Analogs

Spirocyclic Amines

Spiro compounds with varying ring sizes and substitution patterns exhibit distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
Spiro[2.2]pentan-1-amine hydrochloride C₅H₁₀ClN 119.59 249563-64-2 >98 High strain, chiral center, expensive
Spiro[3.3]heptan-2-amine hydrochloride C₇H₁₄ClN 147.65 1416439-08-1 95–97 Larger spiro system, lower strain
Spiro[2.6]nonan-1-amine hydrochloride C₉H₁₈ClN 175.70 2097957-12-3 N/A Extended spiro framework, niche applications

Key Differences :

  • Ring Strain : Smaller spiro systems (e.g., [2.2]pentane) exhibit higher strain, enhancing reactivity but complicating synthesis .
  • Chirality : Spiro[2.2]pentan-1-amine’s chiral center enables enantioselective applications, whereas larger spiro compounds (e.g., [3.3]heptane) may lack stereogenic centers .
Bicyclo[1.1.1]pentane Derivatives

Bicyclo[1.1.1]pentane (BCP) amines are bioisosteres for tert-butyl or aromatic groups in drug design:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
Bicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₉ClN 121.59 22287-35-0 95 Parent BCP structure, used in Phase 1 IBD trials
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₈ClFN 137.58 N/A 95 Fluorine substitution enhances metabolic stability
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride C₁₁H₁₄ClN 195.69 N/A 97 Aromatic substituent for π-π interactions

Key Differences :

  • Substituents : Fluorine (electron-withdrawing) and phenyl (bulky) groups modulate solubility and target binding .
  • Applications : BCP derivatives are prioritized in medicinal chemistry; e.g., 3-phenyl variants mimic aromatic moieties in kinase inhibitors .
Cyclobutanamine Derivatives

Cyclobutane-based amines offer intermediate strain and versatility:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Features
3,3-Dimethylcyclobutanamine HCl C₆H₁₄ClN 135.63 279215-56-4 95 Steric hindrance from methyl groups
1-Ethylcyclobutanamine HCl C₆H₁₄ClN 135.63 1713160-67-8 95 Linear alkyl chain for lipophilicity

Key Differences :

  • Strain vs. Stability : Cyclobutanes balance moderate strain and synthetic accessibility, unlike highly strained spiro/bicyclo systems .

Physical and Chemical Properties

  • Reactivity : Spiro[2.2]pentan-1-amine’s strain drives nucleophilic reactivity, while bicyclo[1.1.1]pentanes undergo strain-release functionalization (e.g., photochemical [4+2] cycloadditions) .
  • Solubility : Polar substituents (e.g., -SO₂Me in bicyclo[1.1.1]pentane) improve aqueous solubility compared to hydrophobic spiro systems .
  • Stability: Fluorinated bicyclo derivatives (e.g., 3-(1,1-difluoroethyl)-BCP) resist metabolic degradation better than non-halogenated analogs .

Purity and Commercial Availability

  • Bicyclo[1.1.1]pentanes : Widely available (e.g., Enamine, BLD Pharm) at 95–98% purity; 3-phenyl-BCP costs ~$7840.9/250mg .
  • Cyclobutanamines: Economical (e.g., 3,3-dimethylcyclobutanamine at ~$11200.9/5g) .

Biological Activity

Spiro[2.2]pentan-1-amine hydrochloride is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its amine functional group and hydrochloride salt form, is being explored for various pharmacological applications, including as a potential drug candidate.

  • IUPAC Name : this compound
  • Molecular Formula : C5_5H10_{10}ClN
  • Molecular Weight : 119.59 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The spirocyclic structure allows for effective binding within active sites, potentially inhibiting enzymatic activity or modulating receptor functions. The presence of the amine group enhances its interaction profile, making it a candidate for various therapeutic applications.

Pharmacological Applications

Research indicates that compounds with spirocyclic structures, including this compound, exhibit diverse biological activities:

  • Antitumor Activity : Certain spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation. For instance, structural analogs have been evaluated for their ability to inhibit Src kinase activity, a target in breast cancer therapy, with IC50_{50} values as low as 0.9 μM .
  • Antimicrobial Properties : Some derivatives of spirocyclic compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential use in treating bacterial infections .

Case Studies and Research Findings

  • Src Kinase Inhibition :
    • A study designed novel spirocyclic compounds that inhibited Src kinase activity without affecting MDM2/p53 interactions in HEK293 cells. This highlights the selective inhibition potential of spirocyclic structures .
  • Antimycobacterial Activity :
    • Research on spirocyclic hybrids revealed significant activity against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting their viability as lead compounds for tuberculosis treatment .
  • GABA Receptor Modulation :
    • Compounds similar to this compound have been shown to affect GABA receptors, leading to muscle relaxation and potential applications in treating respiratory conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundBiological ActivityIC50_{50} (μM)Notes
This compoundSrc kinase inhibition0.9Selective inhibition without cytotoxicity
Spirooxindole derivativesAntitumor and antimicrobial activities4.9 - 5.9Effective against various cancer cell lines
GABA receptor ligandsMuscle relaxation9Potential bronchodilator effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Spiro[2.2]pentan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via imine cycloaddition reactions using bicyclo[1.1.1]pentan-1-amine hydrochloride as a precursor. For example, reacting with aldehydes (e.g., 2-formylbenzonitrile) in dichloromethane and triethylamine yields spirocyclic products . Optimizing stoichiometry (e.g., 1.1 equiv of amine precursor) and reaction time improves yield, as excess reagents may lead to side products. Purification via column chromatography (10% MeOH in EtOAc) is recommended .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS-ESI-TOF) to confirm molecular weight (e.g., observed [M⁺] at m/z 83.0734 for the free base) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies spirocyclic geometry: δ 8.94 ppm (amine protons), 2.58 ppm (bridgehead proton), and 1.98 ppm (methyl groups) in DMSO-d₆ . HPLC (≥95% purity) ensures absence of residual solvents or byproducts .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents like DMSO or DMF. For aqueous compatibility, use diluted HCl (0.1–1 M) to protonate the amine group, enhancing solubility . Pre-saturation of solvents with nitrogen minimizes oxidative degradation .

Advanced Research Questions

Q. How does the spirocyclic geometry of this compound influence its reactivity in catalytic or medicinal chemistry applications?

  • Methodological Answer : The rigid spiro[2.2]pentane scaffold imposes steric constraints, favoring regioselective reactions. For example, bridgehead protons exhibit unique electronic environments, enabling selective functionalization via photochemical cycloadditions . In drug discovery, this geometry enhances metabolic stability by restricting conformational flexibility, as seen in ferroptosis inhibitors like Liproxstatin-1 (a structurally related spirocyclic amine) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for Spiro[2.2]pentan-1-amine derivatives?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., ring puckering) or impurities. Use variable-temperature NMR to distinguish between conformational exchange (broadening at low temps) and impurities (static splitting). For example, bridgehead proton splitting at 298 K resolves at 323 K, confirming conformational mobility . Cross-validate with X-ray crystallography for absolute configuration .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

  • Methodological Answer : Employ density functional theory (DFT) to calculate pKa values (amine protonation) and bond dissociation energies (BDEs) for stability. Tools like Gaussian or ORCA simulate protonation states, while molecular dynamics (MD) assess solvation effects. Compare results with experimental stability data (e.g., decomposition at pH > 9 due to deprotonation) .

Q. What are the challenges in scaling up Spiro[2.2]pentan-1-amine synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling introduces kinetic resolution risks. Use chiral catalysts (e.g., BINOL-phosphoric acids) in asymmetric syntheses to retain enantiopurity. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For racemic mixtures, consider diastereomeric salt crystallization with tartaric acid derivatives .

Methodological Best Practices

  • Data Validation : Cross-reference NMR, HRMS, and X-ray data to confirm structural assignments .
  • Stability Testing : Store the compound at −20°C under inert gas to prevent hygroscopic degradation .
  • Reproducibility : Document reaction conditions (e.g., equivalents, solvent purity) in detail, adhering to IUPAC guidelines for reporting synthetic protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.2]pentan-1-amine hydrochloride
Reactant of Route 2
Spiro[2.2]pentan-1-amine hydrochloride

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